molecular formula C8H6OS B1589685 1-benzothiophen-7-ol CAS No. 77898-35-2

1-benzothiophen-7-ol

Cat. No.: B1589685
CAS No.: 77898-35-2
M. Wt: 150.2 g/mol
InChI Key: GCMUDSUJOMUXKE-UHFFFAOYSA-N
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Description

1-benzothiophen-7-ol is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring

Scientific Research Applications

1-benzothiophen-7-ol has diverse applications in scientific research:

Mechanism of Action

While specific details on the mechanism of action for Benzo[b]thiophene-7-ol were not found, it’s worth noting that benzo[b]thiophenes are a promising class of organosulfur compounds . They have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Safety and Hazards

When handling Benzo[b]thiophene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed .

Future Directions

Due to the wide range of applicability, the synthesis of benzo[b]thiophene derivatives has attracted intensive research . Numerous mild and efficient approaches for the synthesis of benzo[b]thiophenes have been developed over the years . Different catalysts and substrates have been applied for benzo[b]thiophene synthesis . This review will focus on the studies in the construction of benzo[b]thiophene skeleton, which date back from 2012 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-7-ol can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene skeleton through an aryne intermediate, followed by nucleophilic attack and ring closure . Another method involves the electrophilic cyclization of o-alkynyl thioanisoles using dimethyl (thiodimethyl)sulfonium tetrafluoroborate .

Industrial Production Methods: Industrial production of benzo[b]thiophene-7-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-benzothiophen-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert benzo[b]thiophene-7-ol to its corresponding thiol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Comparison with Similar Compounds

    Thiophene: A simpler heterocycle with a five-membered ring containing sulfur.

    Benzofuran: Similar to benzothiophene but with an oxygen atom instead of sulfur.

    Indole: Contains a nitrogen atom in the five-membered ring.

Uniqueness: 1-benzothiophen-7-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its sulfur atom provides unique electronic properties, making it valuable in various applications compared to its oxygen and nitrogen analogs .

Properties

IUPAC Name

1-benzothiophen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMUDSUJOMUXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454547
Record name Benzo[b]thiophene-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77898-35-2
Record name Benzo[b]thiophene-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophen-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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